1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is an organic compound with the molecular formula C12H15N3O3S It is a piperazine derivative characterized by the presence of an acetyl group and a nitrophenyl carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 1-acetylpiperazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonothioyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, bases like triethylamine.
Major Products Formed:
Reduction of the nitro group: 1-Acetyl-4-[(4-aminophenyl)carbonothioyl]piperazine.
Reduction of the carbonothioyl group: 1-Acetyl-4-[(4-mercaptophenyl)carbonothioyl]piperazine.
Scientific Research Applications
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbonothioyl group may also play a role in binding to metal ions, affecting various biochemical pathways. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-Acetyl-4-[(4-hydroxyphenyl)carbonothioyl]piperazine
- 1-Acetyl-4-[(4-aminophenyl)carbonothioyl]piperazine
- 1-Acetyl-4-[(4-mercaptophenyl)carbonothioyl]piperazine
Comparison: 1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activityFor example, the amino derivative may have enhanced binding to certain enzymes, while the mercapto derivative could be more effective in metal ion chelation .
Properties
IUPAC Name |
1-[4-(4-nitrobenzenecarbothioyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-10(17)14-6-8-15(9-7-14)13(20)11-2-4-12(5-3-11)16(18)19/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZOVCDCAWPUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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